4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-11-5-8(6-12-11)9-7-14-4-2-1-3-10(14)13-9/h1-4,7-8H,5-6H2,(H,12,15) |
InChI Key |
GVJVMGJWNUGURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one typically involves multi-step reactions. One common approach is the cyclization of N-(2-pyridyl)pyrrolidin-2-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Functionalization Reactions
2.1. BCl₃-Mediated C–N Bond Formation
Imidazo[1,2-a]pyridines undergo BCl₃-mediated coupling with amines to form C–N bonds at the 3-position. For example, 3-((benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine reacts with BCl₃ and amines (e.g., NH₂R) in dichloromethane (DCM) at 0°C to room temperature, yielding 3-amino derivatives in good yields (60–80%) .
| Reagent | Conditions | Yield |
|---|---|---|
| BCl₃ (1.0 M in DCM) | 0°C → rt, 2 hours, N₂ | 60–80% |
| Amine (0.9 mmol) | TLC monitoring |
2.2. C–S Bond Formation
Similarly, BCl₃ facilitates coupling with thiols (R4SH) to generate C–S bonds. The reaction proceeds under identical conditions, yielding 3-thio derivatives with comparable efficiency .
2.3. C–O Bond Formation
Aliphatic alcohols (R5OH) react with BCl₃-activated imidazo[1,2-a]pyridines to form C–O bonds. Substitutions at the 2-position (e.g., bromo or iodo groups) enhance yields (68–80%), while electron-donating groups slightly reduce reactivity .
| Substituent | Alcohol | Temperature | Yield |
|---|---|---|---|
| 2-Iodo | R5OH | 0°C → 70°C | 68–80% |
| 2-Phenyl | R5OH | 0°C → 70°C | 60–70% |
Mechanistic Insights
The BCl₃-mediated reactions proceed via aza-directed coupling. A plausible mechanism involves:
-
Complexation : BCl₃ coordinates to the imidazo[1,2-a]pyridine scaffold.
-
Intermediate Formation : Electronic delocalization generates a reactive intermediate (e.g., A ).
-
Nucleophilic Attack : Nucleophiles (amines, thiols, alcohols) attack the activated position, forming the desired bonds .
Therapeutic Relevance
While not explicitly studied for 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one , related imidazo[1,2-a]pyridinyl derivatives are explored as IRAK4 inhibitors, targeting inflammatory and autoimmune disorders . This underscores the scaffold’s potential for medicinal chemistry applications.
Comparison of Methods
| Method | Catalyst | Conditions | Yield | Advantages |
|---|---|---|---|---|
| BCl₃-Mediated Coupling | BCl₃ | 0°C → rt, DCM | 60–80% | Broad substrate scope, mild conditions |
| Domino A3-Coupling | CuSO₄/ascorbate | 50°C, SDS micelles | 87% | Environmentally sustainable |
| CuI-Catalyzed Oxidation | CuI | Aerobic, variable temps | Moderate | Functional group tolerance |
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Key Observations :
- Pyrrolidinone vs.
- Substituent Effects : Piperazine-linked derivatives (e.g., compounds 7e, 7h, 7i) exhibit enhanced anticancer activity due to fluorinated aryl groups, which increase lipophilicity and target binding .
- Bicyclic vs. Monocyclic Systems: Derivatives like pyrazolo[3,4-d]pyrimidines () lack the fused imidazo[1,2-a]pyridine-pyrrolidinone system, resulting in distinct electronic profiles and metabolic stability .
Pharmacological Activity Comparison
Critical Analysis :
- Low yields in 2,6-disubstituted derivatives (e.g., 9% for compound 19) reflect challenges in steric hindrance during cross-coupling .
- Schiff base-mediated syntheses () offer modularity but require rigorous purification (e.g., recrystallization from ethanol) .
Physicochemical Properties and Stability
- Solubility: The pyrrolidinone ring enhances aqueous solubility compared to purely aromatic analogues (e.g., 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile, ) .
- Stability : Imidazo[1,2-a]pyridine derivatives are generally stable under physiological conditions but may undergo metabolic oxidation at the pyridine nitrogen .
Biological Activity
4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring fused with an imidazo[1,2-a]pyridine moiety, which contributes to its biological efficacy. The structural attributes of imidazo[1,2-a]pyridines are known to enhance their interaction with biological targets, making them valuable in drug development.
Pharmacological Activities
Research indicates that 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one exhibits a range of biological activities:
- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown potent antibacterial and antifungal properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cellular processes .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Recent studies highlight that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, specific analogs have demonstrated significant cytotoxicity against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating effective growth inhibition .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one is closely related to its structural characteristics. Modifications at various positions on the imidazo and pyrrolidine rings can enhance or diminish activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the imidazo ring | Altered binding affinity to target proteins |
| Variations in the pyrrolidine ring | Changes in pharmacokinetic properties |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives, including 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells compared to control groups. The apoptotic mechanism was confirmed through caspase activation assays.
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antimicrobial properties, 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one was tested against a panel of bacterial strains. The compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a novel antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
